2-(Benzoylamino)-6-chlorobenzoic acid

Vue d'ensemble

Description

2-(Benzoylamino)-6-chlorobenzoic acid is an organic compound that belongs to the class of benzamides. It is characterized by the presence

Activité Biologique

2-(Benzoylamino)-6-chlorobenzoic acid, a compound belonging to the class of benzoylamino acids, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

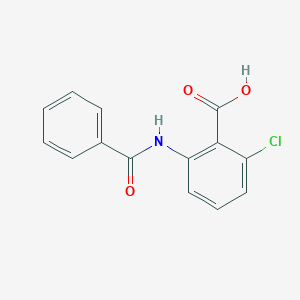

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 255.68 g/mol

This compound features a benzoyl group attached to an amino group and a chlorobenzoic acid moiety, contributing to its diverse biological interactions.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to bioactivation into reactive metabolites that can induce cytotoxicity.

- Cellular Uptake and Localization : The compound's subcellular localization influences its activity; it tends to accumulate in organelles such as mitochondria and the endoplasmic reticulum, where it can exert toxic effects.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cell types, notably renal cortical cells, which is evidenced by increased lactate dehydrogenase (LDH) release upon exposure.

Biochemical Pathways

The biotransformation of this compound involves several key biochemical pathways:

- Acetylation : The compound undergoes N-acetylation facilitated by N-acetyltransferase enzymes, leading to the formation of acetylated metabolites that may exhibit altered biological activities.

- Oxidation and Reduction : The compound can be oxidized to form nitro derivatives or reduced to form amines under specific conditions.

- Metabolic Stability : Research highlights that the stability and degradation of this compound are influenced by environmental factors such as temperature and pH, which affect its pharmacokinetics and toxicity profiles.

Antiviral Properties

A notable study identified this compound as a potent antiadenoviral agent. The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzamide moiety enhance antiviral potency while maintaining low cytotoxicity levels. For instance, derivatives with EC50 values as low as 0.6 μM were reported .

Toxicological Effects

In toxicological assessments, the compound has been shown to induce nephrotoxicity at elevated doses. Animal models demonstrated that exposure resulted in significant renal damage characterized by increased serum creatinine levels and histopathological changes in renal tissues.

Case Studies

- Antiviral Efficacy Study :

-

Toxicity Assessment in Aquatic Models :

- Research on fish species exposed to this compound revealed significant biotransformation processes leading to nephrotoxic effects. The study highlighted the importance of understanding environmental impacts and metabolic pathways for effective bioremediation strategies.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Potent against adenoviruses (EC50 = 0.6 μM) | |

| Cytotoxicity | Induces LDH release in renal cortical cells | |

| Nephrotoxicity | Significant renal damage in animal models |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | EC50 (μM) | Toxicity Level |

|---|---|---|

| Parent Compound | 0.6 | Low |

| Ortho-substituted | Higher than 0.6 | Moderate |

| Para-substituted | Lower than 0.6 | High |

Propriétés

IUPAC Name |

2-benzamido-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAWHLUGVSBAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348610 | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-43-3 | |

| Record name | 2-(Benzoylamino)-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.